Methyl 3-fluorocyclopentane-1-carboxylate
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Overview
Description
Methyl 3-fluorocyclopentane-1-carboxylate is an organic compound with the molecular formula C7H11FO2. It is a fluorinated ester, which is often used in various chemical syntheses and research applications due to its unique chemical properties. The compound is characterized by a cyclopentane ring substituted with a fluorine atom and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluorocyclopentane-1-carboxylate typically involves the fluorination of cyclopentane derivatives followed by esterification. One common method includes the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting 3-fluorocyclopentanone is then esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluorocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 3-fluorocyclopentanone or 3-fluorocyclopentanecarboxylic acid.
Reduction: 3-fluorocyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluorocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-fluorocyclopentane-1-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclopentane-1-carboxylate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Ethyl 3-fluorocyclopentane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
3-fluorocyclopentane-1-carboxylic acid: The carboxylic acid analog of Methyl 3-fluorocyclopentane-1-carboxylate.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules.
Biological Activity
Methyl 3-fluorocyclopentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentane ring substituted with a fluorine atom and a carboxylate group. The presence of the fluorine atom enhances the compound's stability and bioavailability, which are critical for its interactions with biological targets.
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The fluorine atom can improve binding affinity and selectivity, which may lead to modulation of biochemical pathways. This property makes it a valuable candidate for drug design and development.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Some studies suggest that carboxylic acid derivatives can inhibit bacterial growth, indicating potential use as antimicrobial agents.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in preclinical models, which could be beneficial in treating inflammatory diseases.
- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The specific mechanisms through which this compound exerts anticancer effects require further empirical studies.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Activity : Research has demonstrated that fluorinated cyclopentane derivatives can serve as effective antitumor agents. For instance, studies involving structurally similar compounds have shown significant inhibition of tumor growth in vitro and in vivo models .
- PET Imaging Applications : Fluorinated compounds like this compound have been investigated for their utility in positron emission tomography (PET) imaging. These studies highlight the compound's potential in cancer diagnosis by assessing its uptake in various tumor types .
- Interaction Studies : Investigations into the binding affinity of this compound with specific enzymes reveal that it may act as an inhibitor or modulator, impacting metabolic pathways crucial for cancer progression .
Data Table: Comparison of Biological Activities
Properties
IUPAC Name |
methyl 3-fluorocyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRURXXPYRQMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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